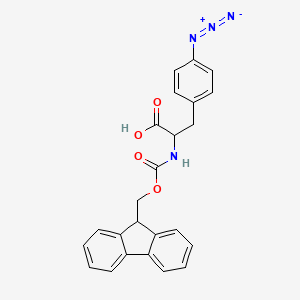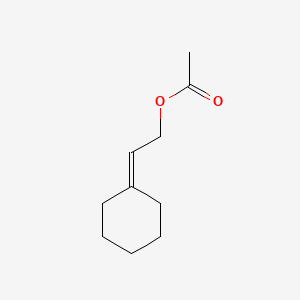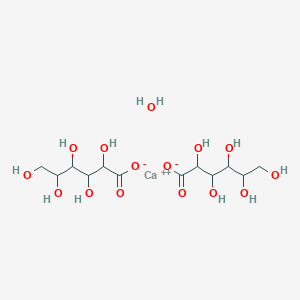![molecular formula C9H11IN2O5 B13394794 1-[(4S,2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-dihydropyrimi dine-2,4-dione](/img/structure/B13394794.png)
1-[(4S,2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-dihydropyrimi dine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Deoxy-5-iodouridine is a synthetic nucleoside analog, specifically a halogenated derivative of thymidine. It is known for its antiviral properties, particularly against herpes simplex virus and vaccinia virus. The compound has a molecular formula of C9H11IN2O5 and a molecular weight of 354.10 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2’-Deoxy-5-iodouridine can be synthesized through the iodination of 2’-deoxyuridine. One common method involves the use of iodine monochloride (ICl) as the iodinating agent. The reaction typically occurs in an aqueous solution at room temperature, yielding 2’-Deoxy-5-iodouridine with high purity .
Industrial Production Methods: Industrial production of 2’-Deoxy-5-iodouridine follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the compound’s purity and efficacy. The use of automated systems and reactors helps in maintaining consistent reaction conditions and yields .
Analyse Chemischer Reaktionen
Types of Reactions: 2’-Deoxy-5-iodouridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like boronic acids in Suzuki cross-coupling reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Iodine Monochloride (ICl): Used for iodination of 2’-deoxyuridine.
Boronic Acids: Used in Suzuki cross-coupling reactions to substitute the iodine atom.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
2’-Deoxy-5-iodouridine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogs.
Biology: Employed in molecular combing assays and DNA fiber assays to study DNA replication and repair.
Medicine: Acts as an antiviral agent, particularly effective against herpes simplex virus and vaccinia virus. .
Wirkmechanismus
2’-Deoxy-5-iodouridine exerts its antiviral effects by inhibiting viral DNA synthesis. It incorporates into viral DNA in place of thymidine, leading to the production of faulty DNA that cannot replicate or infect host cells. This mechanism involves the inhibition of thymidylate phosphorylase and viral DNA polymerases .
Vergleich Mit ähnlichen Verbindungen
- 5-Bromo-2’-deoxyuridine
- 5-Chloro-2’-deoxyuridine
- 5-Ethynyl-2’-deoxyuridine
Comparison: 2’-Deoxy-5-iodouridine is unique due to its iodine atom, which imparts distinct chemical and biological properties. Compared to its brominated and chlorinated counterparts, it has a higher molecular weight and different reactivity in substitution reactions. Its antiviral efficacy is also distinct, making it particularly useful in specific medical applications .
Eigenschaften
Molekularformel |
C9H11IN2O5 |
|---|---|
Molekulargewicht |
354.10 g/mol |
IUPAC-Name |
1-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11IN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)/t5-,6+,7?/m0/s1 |
InChI-Schlüssel |
XQFRJNBWHJMXHO-GFCOJPQKSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](OC1N2C=C(C(=O)NC2=O)I)CO)O |
Kanonische SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)I)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


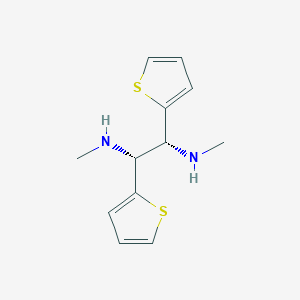
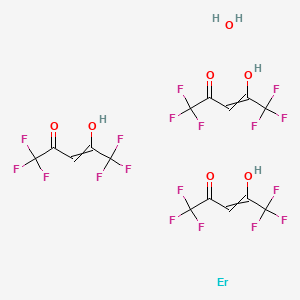
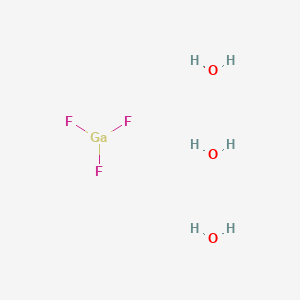
![N-{1-[(2R,3R,4R,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-3-[(tert-butyldimethylsilyl)oxy]-4-hydroxyoxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}benzamide](/img/structure/B13394727.png)
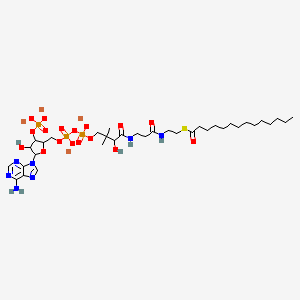
![6-Bromo-2-(4-nitrophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13394740.png)
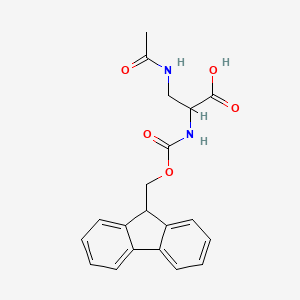

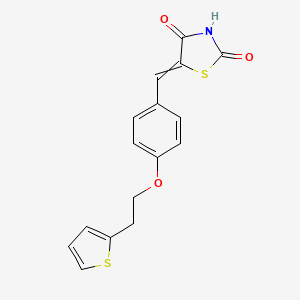
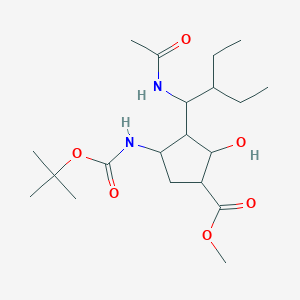
![2-[5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-2-(3-octyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B13394770.png)
